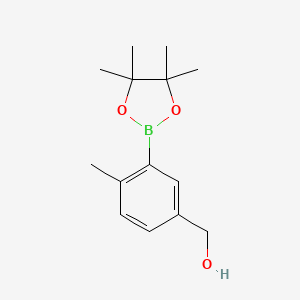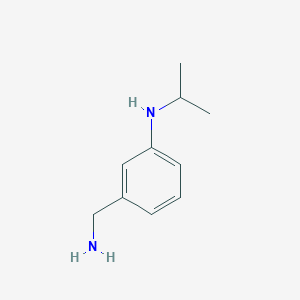![molecular formula C8H8BrNO B2455190 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 2376147-37-2](/img/structure/B2455190.png)
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound . It’s an analogue of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol”, which means they have similar structures .
Synthesis Analysis
The synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues was achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process used Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The yield was high and the chemoselectivity was excellent .Molecular Structure Analysis
The molecular structure of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is represented by the Inchi Code: 1S/C8H6BrNO/c9-8-4-1-5-6 (10-8)2-3-7 (5)11/h1,4H,2-3H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues involve the direct oxidation of 2,3-cyclopentenopyridine analogues .Physical And Chemical Properties Analysis
The physical form of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is solid . It should be stored in a refrigerator .Scientific Research Applications
Pharmaceutical and Antimicrobial Research
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is primarily utilized in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobial agents. Its application extends to the synthesis of plant protection agents, indicating its potential in agricultural sciences as well. Notably, this compound has been a topic of interest due to its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).
Synthesis and Chemical Properties
The compound is involved in various synthetic routes, demonstrating its versatility in chemical synthesis. It can be prepared through methods such as acetylation, cyclization, and chlorination, leading to derivatives like 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine. This process, involving Sandmeyer bromination and catalytic hydrogenated dehalogenation, yields an overall output of about 61% (Zhao Xin-qi, 2007).
Green Chemistry Applications
In green chemistry, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved. This process uses Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, highlighting an environmentally friendly approach with high yield and excellent chemoselectivity (Lanhui Ren et al., 2015).
Novel Multicomponent Synthesis
A novel multicomponent condensation leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This process integrates malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, showcasing the compound's role in innovative chemical syntheses (I. V. Dyachenko et al., 2020).
Biological Activities
The compound displays various biological activities such as antiulcer and anticancer properties, making it a significant material in medical research. Different synthesis styles like thermal rearrangement and Friedlander condensation reaction contribute to exploring its biological potential (Chen Li-gong, 2004).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJPPILHRQNFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)
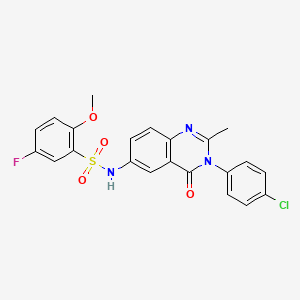
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)
![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

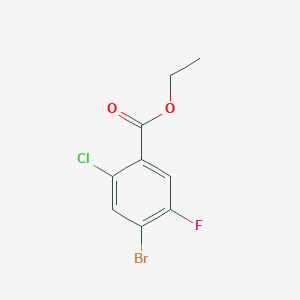
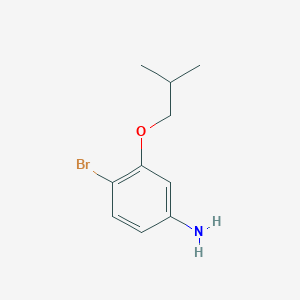
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)
